Cas no 938467-02-8 (2,6-dibromo-4-fluoro-benzaldehyde)

2,6-dibromo-4-fluoro-benzaldehyde structure
938467-02-8 structure
Nom du produit:2,6-dibromo-4-fluoro-benzaldehyde
Numéro CAS:938467-02-8
Le MF:C7H3Br2FO
Mégawatts:281.904524087906
MDL:MFCD13186760
CID:1981672
PubChem ID:44474666

2,6-dibromo-4-fluoro-benzaldehyde Propriétés chimiques et physiques

Nom et identifiant

    • 2,6-Dibromo-4-fluorobenzaldehyde
    • 2,6-Difluoro-4-fluorobenzaldehyde
    • 2,6-Dibromo-4-fluoro-benzaldehyde
    • 2,6-dibromo-4-fluoro- Benzaldehyde
    • ULSMYJACTJXCRB-UHFFFAOYSA-N
    • Benzaldehyde, 2,6-dibromo-4-fluoro-
    • FCH1380825
    • PC49660
    • AM805195
    • 2,6-Dibromo-4-fluorobenzaldehyde (ACI)
    • SCHEMBL1726007
    • AS-39672
    • EN300-373831
    • Z1269117182
    • 938467-02-8
    • AKOS027256121
    • MFCD13186760
    • AB93074
    • 26-DIBROMO-4-FLUOROBENZALDEHYDE
    • CS-0037406
    • SY126642
    • DB-337949
    • 2,6-dibromo-4-fluoro-benzaldehyde
    • MDL: MFCD13186760
    • Piscine à noyau: 1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H
    • La clé Inchi: ULSMYJACTJXCRB-UHFFFAOYSA-N
    • Sourire: O=CC1C(Br)=CC(F)=CC=1Br

Propriétés calculées

  • Qualité précise: 281.85142g/mol
  • Masse isotopique unique: 279.85347g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 11
  • Nombre de liaisons rotatives: 1
  • Complexité: 141
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.9
  • Surface topologique des pôles: 17.1

2,6-dibromo-4-fluoro-benzaldehyde PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108046-5g
2,6-Dibromo-4-fluorobenzaldehyde
938467-02-8 97%
5g
¥1324.00 2024-04-24
Ambeed
A286805-5g
2,6-Dibromo-4-fluorobenzaldehyde
938467-02-8 95%
5g
$164.0 2025-02-24
abcr
AB287518-1 g
2,6-Dibromo-4-fluorobenzaldehyde; .
938467-02-8
1 g
€263.10 2023-07-20
abcr
AB287518-5 g
2,6-Dibromo-4-fluorobenzaldehyde; .
938467-02-8
5 g
€813.20 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X12035-5g
2,6-Dibromo-4-fluorobenzaldehyde
938467-02-8 95%
5g
¥1060.0 2024-07-18
eNovation Chemicals LLC
D917538-5g
2,6-Dibromo-4-fluorobenzaldehyde
938467-02-8 95%
5g
$650 2024-07-20
abcr
AB287518-5g
2,6-Dibromo-4-fluorobenzaldehyde; .
938467-02-8
5g
€163.60 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X12035-1g
2,6-Dibromo-4-fluorobenzaldehyde
938467-02-8 95%
1g
¥223.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KF962-1g
2,6-dibromo-4-fluoro-benzaldehyde
938467-02-8 95%
1g
1251.0CNY 2021-07-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X12035-100mg
2,6-Dibromo-4-fluorobenzaldehyde
938467-02-8 95%
100mg
¥50.0 2024-07-18

2,6-dibromo-4-fluoro-benzaldehyde Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ;  rt → -35 °C; 30 min, > -25 °C; 1.5 h, -25 °C
1.2 Solvents: Dimethylformamide ;  30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
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Méthode de production 2

Conditions de réaction
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene ,  Tetrahydrofuran ;  30 min, < -25 °C; 1.5 h, -35 °C
1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
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Méthode de production 3

Conditions de réaction
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ,  Toluene ;  30 min, -30 °C; -30 °C → -25 °C; 1.5 h, -25 °C
1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
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Wang, Xiaojing ; Barbosa, James; Blomgren, Peter; Bremer, Meire C.; Chen, Jacob; et al, ACS Medicinal Chemistry Letters, 2017, 8(6), 608-613

Méthode de production 4

Conditions de réaction
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ,  Toluene ;  -35 °C; 0.5 h, < -25 °C; 1.5 h, < -25 °C
1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
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Méthode de production 5

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  5 min, 0 °C; 30 min, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  1 h, 40 °C
Référence
Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (Btk) inhibitors.
, United States, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene ,  Tetrahydrofuran ;  5 min, -25 °C; 1.5 h, -30 - -25 °C
1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C
Référence
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Méthode de production 7

Conditions de réaction
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ,  Toluene ;  30 min, < -25 °C; 1.5 h, < -25 °C
1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
Alkylated piperazine compounds as inhibitors of BTK activity and their preparation
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Méthode de production 8

Conditions de réaction
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ,  Toluene ;  30 min, < -25 °C; 1.5 h, -25 °C
1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
Bicyclic piperazine compounds as BTK inhibitors and their preparation
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Méthode de production 9

Conditions de réaction
1.1 Reagents: Bromo(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 10 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Quinoxaline derivatives as glucocorticoid receptor modulators and their preparation
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Méthode de production 10

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  5 min, 0 °C; 30 min, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  1 h, 40 °C
Référence
Preparation of 5-phenyl-1H-pyridin-2-one, 6-phenyl-2H-pyridazin-3-one, and 5-phenyl-1H-pyrazin-2-one derivatives as inhibitors of Bruton's tyrosine kinase
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Méthode de production 11

Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide ,  N-Bromosuccinimide ,  Trimethylamine oxide Solvents: Dichloromethane
Référence
Discovery of disubstituted phenanthrene imidazoles as potent, selective and orally active mPGES-1 inhibitors
Giroux, Andre; Boulet, Louise; Brideau, Christine; Chau, Anh; Claveau, David; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(20), 5837-5841

Méthode de production 12

Conditions de réaction
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene ;  1.5 h, -35 °C; 30 min, -35 °C
1.2 Solvents: Water
1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Référence
A Practical Synthesis of m-Prostaglandin E Synthase-1 Inhibitor MK-7285
Gosselin, Francis; Lau, Stephen; Nadeau, Christian; Trinh, Thao; O'Shea, Paul D.; et al, Journal of Organic Chemistry, 2009, 74(20), 7790-7797

Méthode de production 13

Conditions de réaction
Référence
Preparation of the tricyclic compounds and their pharmaceutical application as anticancer agent
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2,6-dibromo-4-fluoro-benzaldehyde Raw materials

2,6-dibromo-4-fluoro-benzaldehyde Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:938467-02-8)2,6-dibromo-4-fluoro-benzaldehyde
A934676
Pureté:99%/99%
Quantité:5g/25g
Prix ($):192.0/958.0